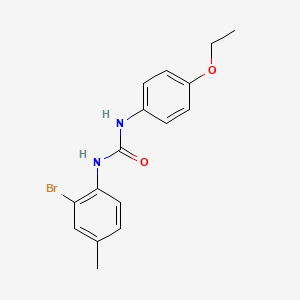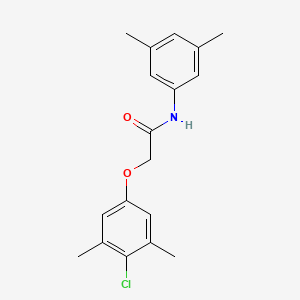![molecular formula C16H15ClN2O2 B5779728 N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide, also known as N-(2-chloro-phenyl)-2-{[3-(acetylamino)phenyl]amino}acetamide or C16H15ClN2O2, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the class of amides and is commonly referred to as "Compound X" in scientific literature.
Wirkmechanismus
The exact mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anticancer properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost and availability, making it accessible to researchers. Additionally, it has been extensively studied, and there is a wealth of literature available on its synthesis, properties, and potential therapeutic applications. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The anticancer properties of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide also warrant further investigation, as it may hold promise as a cancer therapeutic agent. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide involves the reaction between 2-chloroaniline and 3-acetylaniline in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been investigated for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-13-6-4-7-14(10-13)19-16(21)9-12-5-2-3-8-15(12)17/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQVAKINOSBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

